molecular formula C6H6N2O B2443005 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-on CAS No. 596844-18-7

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-on

Katalognummer: B2443005
CAS-Nummer: 596844-18-7
Molekulargewicht: 122.127
InChI-Schlüssel: FBAMWFMIJZIVKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Wissenschaftliche Forschungsanwendungen

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

The primary target of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is the DNA polymerase activity of Polθ . Polθ is a DNA polymerase that plays a crucial role in DNA repair and replication.

Mode of Action

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one interacts with its target by inhibiting the DNA polymerase activity of Polθ . This inhibition disrupts the normal function of Polθ, leading to changes in DNA repair and replication processes.

Pharmacokinetics

It has been identified as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The impact of these properties on the compound’s bioavailability and therapeutic efficacy requires further investigation.

Vorbereitungsmethoden

The synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms.

Vergleich Mit ähnlichen Verbindungen

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can be compared with other similar compounds, such as:

    4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.

    5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another related compound with a different ring fusion pattern and substituents, which affects its reactivity and applications.

The uniqueness of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one is characterized by a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is C8H8N2OC_8H_8N_2O, and it has a CAS number of 596844-18-7. Its structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one. For instance, derivatives of pyrazole compounds have shown significant inhibitory effects on cancer cell lines. In a comparative study, several pyrazole derivatives were screened for their anticancer activity against multiple cell lines, revealing that compounds with structural similarities to 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one exhibited IC50 values ranging from 0.06 to 0.35 µM against various cancer types, indicating potent activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 2K5620.25Inhibition of tubulin polymerization
Compound 3A5490.06Apoptosis via caspase activation
Compound 6MCF70.35G2/M phase cell cycle arrest

The mechanisms through which 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one exerts its biological effects involve multiple pathways:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
  • Apoptosis Induction : Certain derivatives activate apoptotic pathways by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Compounds have been observed to cause arrest in the G2/M phase of the cell cycle, which is crucial for cancer therapy .

Study on Antitumor Activity

A recent study investigated the antitumor effects of a series of pyrazole derivatives, including those related to 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one. The results indicated that these compounds significantly inhibited tumor growth in vivo at low concentrations (5 mg/kg) in murine models . Notably, compound 6 demonstrated the highest efficacy with an IC50 value of 0.06 µM against MCF7 cells.

Comparative Analysis with Other Compounds

In a comparative analysis involving various pyrazole derivatives, it was found that those with structural modifications similar to 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one exhibited enhanced biological activity compared to traditional chemotherapeutics . This suggests that further exploration into the structure-activity relationship (SAR) could yield even more potent analogs.

Eigenschaften

IUPAC Name

5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAMWFMIJZIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596844-18-7
Record name 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.